Calcium tartrate is primarily sourced from natural processes, particularly in the winemaking industry where it crystallizes out of wine as a byproduct. It can also be synthesized through chemical reactions involving tartaric acid and calcium compounds. In terms of classification, calcium tartrate falls under the category of carboxylate salts, specifically as a dicarboxylate due to its derivation from tartaric acid, which contains two carboxylic acid groups.
Several methods exist for synthesizing calcium tartrate, each with distinct parameters:
Calcium tartrate has a complex molecular structure characterized by its two carboxylate groups derived from tartaric acid. The molecular formula indicates that it contains six carbon atoms, ten hydrogen atoms, one calcium atom, and six oxygen atoms.
Calcium tartrate participates in several chemical reactions:
The mechanism of action for calcium tartrate primarily relates to its role in biological systems and its applications in analytical chemistry:
Calcium tartrate exhibits several notable physical and chemical properties:
Calcium tartrate has diverse applications across multiple fields:
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